tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a boronate ester group
Preparation Methods
The synthesis of tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
These compounds share similar structural features, such as the boronate ester group, but differ in their specific functional groups and overall molecular architecture. The unique combination of the piperidine ring, pyrimidine moiety, and boronate ester group in this compound sets it apart from these similar compounds, offering distinct reactivity and applications.
Properties
Molecular Formula |
C21H35BN4O4 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 4-[[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H35BN4O4/c1-19(2,3)28-18(27)26-10-8-15(9-11-26)12-23-17-24-13-16(14-25-17)22-29-20(4,5)21(6,7)30-22/h13-15H,8-12H2,1-7H3,(H,23,24,25) |
InChI Key |
OTQOCCBJBFUFKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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